Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole
Executive Summary
In modern drug discovery, the pyrazole nucleus serves as a privileged pharmacophore, frequently embedded in FDA-approved kinase inhibitors, anti-inflammatory agents, and antivirals[1]. As a Senior Application Scientist, I often emphasize that the strategic functionalization of this heterocycle dictates its pharmacokinetic success. 1-Ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (CAS: 1823421-89-1) is a highly specialized, tetrasubstituted building block[]. Its unique architecture—combining steric tuning, metabolic shielding via fluorination, and a highly reactive chemoselective handle—makes it an indispensable scaffold for late-stage diversification and high-throughput library generation.
Physicochemical & Structural Profiling
To effectively utilize this compound in synthetic workflows, we must first understand its foundational properties and the causality behind its substitution pattern.
| Property | Value | Scientific Significance |
| IUPAC Name | 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole | Defines the exact tetrasubstituted regiochemistry. |
| CAS Number | 1823421-89-1 | Unique registry identifier for sourcing[]. |
| Molecular Formula | C₆H₈FIN₂ | - |
| Molecular Weight | 254.04 g/mol | Low molecular weight allows for significant downstream functionalization without violating Lipinski's Rule of 5[]. |
| Appearance | Off-white to pale yellow solid | Typical for iodo-pyrazole derivatives[1]. |
| Reactivity Handle | C4-Iodo bond | Highly susceptible to oxidative addition by Pd(0) and Cu(I) catalysts[1]. |
Mechanistic Rationale of the Scaffold
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N1-Ethyl & C3-Methyl Groups : These alkyl substituents provide critical steric bulk and lipophilicity. By tuning the molecule's logP, they enhance the membrane permeability of the final drug candidate[1].
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C5-Fluoro Group : The introduction of fluorine is a classic bioisosteric strategy. It lowers the pKa of the pyrazole system, increases metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position, and modulates the electron density of the aromatic ring, which subtly accelerates the oxidative addition of the adjacent C4-Iodo bond.
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C4-Iodo Group : The carbon-iodine bond is the weakest C-X bond in the molecule, serving as a chemoselective anchor. It allows for precise, predictable cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without interfering with the rest of the scaffold[3].
Logical Workflow for Catalytic Diversification
The primary utility of this molecule lies in its ability to act as a central hub for generating diverse compound libraries[1]. The diagram below illustrates the orthogonal catalytic pathways available for this scaffold.
Workflow for catalytic diversification of 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4-Arylation)
Causality & Design : The Suzuki coupling is selected for its high functional group tolerance and mild conditions[3]. We utilize Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) because the electron-rich phosphine ligands stabilize the Pd(0) intermediate. A biphasic solvent system (1,4-Dioxane/Water) is critical: the organic phase dissolves the lipophilic pyrazole, while the aqueous phase dissolves the inorganic base (Cs₂CO₃ or Na₂CO₃), facilitating the essential transmetalation step[3].
Step-by-Step Methodology :
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Preparation : To a dried, argon-purged microwave vial, add 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the target arylboronic acid (0.55 mmol, 1.1 equiv)[3].
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Solvent Addition : Inject a degassed mixture of 1,4-Dioxane (3 mL) and Water (1.2 mL). Expert Insight: Degassing via argon sparging for 15 minutes is mandatory to prevent oxygen-mediated homocoupling of the boronic acid and premature oxidation of the catalyst.
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Catalyst & Base : Quickly add Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (1.25 mmol, 2.5 equiv) under a positive stream of argon[3]. Seal the vial with a crimp cap.
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Reaction : Irradiate the mixture in a microwave synthesizer at 90°C for 10–15 minutes (or heat conventionally at 90°C for 6 hours)[3].
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Validation & Workup : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. The disappearance of the starting material (UV active) validates completion. Quench with water (5 mL), extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Copper-Catalyzed C-O Coupling (C4-Alkoxylation)
Causality & Design : Direct alkoxylation of 4-iodopyrazoles via Pd catalysis is notoriously difficult due to competitive β-hydride elimination. Instead, a CuI-catalyzed protocol utilizing 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand is highly effective[4]. The ligand prevents the precipitation of inactive copper species and accelerates the reductive elimination of the ether product.
Step-by-Step Methodology :
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Preparation : In a 2.0 mL microwave vial, combine 1-ethyl-5-fluoro-4-iodo-3-methyl-1H-pyrazole (0.12 mmol, 1.0 equiv) and the desired primary or secondary alcohol (2.0 mL, acting as both reactant and solvent)[4].
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Catalytic System : Add CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), and potassium tert-butoxide (tBuOK, 2.0 equiv)[4]. Expert Insight: tBuOK is strong enough to deprotonate the alcohol, forming the necessary nucleophilic alkoxide without degrading the pyrazole core.
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Reaction : Seal the vial and heat at 130°C for 1 hour under microwave irradiation[4].
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Validation & Workup : Check reaction progress via TLC. Upon completion, quench with saturated aqueous NH₄Cl (5 mL) to complex the copper salts. Extract with CH₂Cl₂ (3 × 10 mL), dry over MgSO₄, and isolate the 4-alkoxypyrazole via column chromatography[4].
References
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CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: PMC / National Institutes of Health URL:[Link][4]
